molecular formula C10H19NO2 B8773799 Tert-butyl 2-(cyclobutylamino)acetate

Tert-butyl 2-(cyclobutylamino)acetate

Cat. No.: B8773799
M. Wt: 185.26 g/mol
InChI Key: LNEAUDAIVYSZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(cyclobutylamino)acetate is an organic compound characterized by a cyclobutylamine group attached to the α-carbon of a tert-butyl acetate backbone. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of approximately 185.14 g/mol (calculated from [M+H]+ adduct m/z = 186.14887 in ). The compound’s structure features a four-membered cyclobutyl ring, introducing moderate ring strain compared to larger cycloalkyl substituents.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

tert-butyl 2-(cyclobutylamino)acetate

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-11-8-5-4-6-8/h8,11H,4-7H2,1-3H3

InChI Key

LNEAUDAIVYSZNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1CCC1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Cyclobutyl vs. The cyclopentyl analogue (C₁₁H₂₁NO₂) has a higher molecular weight (199.29 vs. ~185.14) . Aromatic vs. Cycloalkyl: The formylphenoxy derivative (C₁₃H₁₆O₄) exhibits a planar aromatic substituent, contrasting with the 3D structure of cycloalkyl groups, which may influence solubility and electronic properties .
  • Safety and Applications: Limited toxicity data are available for most analogues, including the cyclobutyl and cyclopentyl derivatives . The cyclopropylmethylamino hydrochloride salt (C₁₀H₂₀ClNO₂) is explicitly noted for pharmaceutical applications, suggesting enhanced stability or bioavailability due to the hydrochloride salt form .

Research and Development Implications

  • Physicochemical Properties: The CCS values of this compound adducts (e.g., [M+Na]+ = 150.4 Ų) suggest utility in ion mobility spectrometry for structural characterization .
  • Drug Development: Cyclopropylmethylamino and cyclobutylamino groups may offer distinct advantages in medicinal chemistry. For instance, cyclopropane’s high ring strain can enhance metabolic stability, while cyclobutyl groups balance strain and conformational flexibility .

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